Combretastatin A5

Description

Properties

CAS No. |

117048-60-9 |

|---|---|

Molecular Formula |

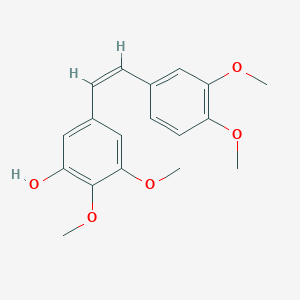

C18H20O5 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

5-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C18H20O5/c1-20-15-8-7-12(10-16(15)21-2)5-6-13-9-14(19)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- |

InChI Key |

IMUMNNFSYPVDEW-WAYWQWQTSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)OC |

Synonyms |

combretastatin A-5 combretastatin A-6 combretastatin A5 combretastatin A6 combretastatin, (E)-isome |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- Vascular Targeting : CA5 selectively targets the tumor vasculature, leading to vascular shutdown and subsequent tumor necrosis. This property is particularly beneficial in treating solid tumors where blood supply is critical for growth.

- Combination Therapies : Recent studies have indicated that CA5 can be effectively combined with other chemotherapeutics to enhance overall efficacy. For instance, co-administration with paclitaxel has shown improved antitumor effects by enhancing drug delivery to the tumor site due to reduced interstitial fluid pressure (IFP) in tumors .

-

Preclinical Studies

- In vitro and in vivo studies have demonstrated that CA5 exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For example, CA5 has been shown to induce apoptosis in breast and prostate cancer cell lines at nanomolar concentrations .

- Nanomedicine Applications

Table 1: Summary of Key Research Findings on Combretastatin A5

Clinical Trials and Future Directions

This compound is currently undergoing various stages of clinical trials aimed at evaluating its safety and efficacy in humans. The promising results from preclinical studies have paved the way for these trials, focusing on both standalone applications and combination therapies with existing chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Combretastatin A4 (CA4)

- Structure : CA4 features a 3,4,5-trimethoxyphenyl ring (A-ring) and a 4ʹ-methoxyphenyl ring (B-ring) linked by a cis-ethylene bond .

- Activity : CA4 binds to the colchicine site of tubulin, inhibiting polymerization (IC₅₀ ~1–3 nM in vitro) . It induces rapid vascular shutdown in tumors, validated in phase II/III clinical trials for solid tumors .

- Limitations : Poor water solubility led to the development of prodrugs like CA4P (fosbretabulin), a phosphate ester derivative .

Combretastatin A1 (CA1)

- Structure : CA1 has a hydroxyl group at the 3ʹ-position of the B-ring instead of a methoxy group in CA4 .

- Activity : Similar antitubulin potency to CA4 but with distinct metabolic stability. CA1’s hydroxyl group enhances oxidative metabolism, reducing bioavailability .

- Clinical Status : Preclinical studies focus on prodrug optimization to address solubility challenges .

Combretastatin B2 (CB2)

- Structure: A non-prenylated stilbene lacking the methoxy substitutions of CA4 .

- Activity: Limited data exist, but CB2 shows antimycobacterial properties in crude extracts.

Combretastatin A5 (CA5)

- Activity : Isolation and synthesis studies confirm CA5’s structural proximity to CA4, but specific IC₅₀ values or mechanistic data are unreported .

- Research Gaps: No clinical trials or solubility-enhancing prodrugs have been developed for CA5, highlighting its understudied status compared to CA4 .

Table 1: Comparative Analysis of Combretastatins

Mechanistic Insights

- Antiangiogenic Effects : CA4 and CA1 selectively target tumor vasculature, causing necrosis within hours . CA5’s vascular effects remain unstudied.

- Structural-Activity Relationship (SAR) : The cis-configuration and methoxy groups are critical for tubulin binding. Modifications (e.g., hydroxylation in CA1) alter metabolic stability but retain potency .

Preparation Methods

Stereochemical Control

The Z-configuration of the stilbene bridge is essential for tubulin-binding activity but thermodynamically disfavored. Synthetic routes must employ strategies to enforce cis-selectivity, such as steric hindrance or transition-metal-catalyzed coupling. For CA-5, the additional hydroxyl group on the B-ring introduces polarity, complicating purification and requiring protective group strategies.

Functional Group Compatibility

The 3,4-dihydroxy-5-methoxy B-ring necessitates orthogonal protection-deprotection steps to prevent oxidation or undesired side reactions during synthesis. Common protective groups include acetyl, tert-butyldimethylsilyl (TBS), and benzyl ethers.

Synthetic Routes to this compound

Wittig Olefination Followed by Suzuki Coupling

A two-step protocol adapted from CA-4 synthesis (Fig. 2) involves:

-

Wittig Olefination : Reaction of 3,4,5-trimethoxybenzaldehyde with iodomethylenetriphenylphosphonium iodide under basic conditions yields Z-β-iodostyrene intermediates.

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with a protected 3,4-dihydroxy-5-methoxyphenylboronic acid derivative installs the B-ring.

This method achieved a 56% overall yield for CA-4 analogs, but CA-5 synthesis would require modified boronic acids. For example, 3,4-bis(tert-butyldimethylsilyloxy)-5-methoxyphenylboronic acid could be coupled to the iodostyrene intermediate, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Table 1: Key Reaction Conditions for Suzuki Coupling in Combretastatin Synthesis

Heck Coupling Approach

The Mizoroki-Heck reaction offers an alternative route for constructing the stilbene core. Using a palladium catalyst, aryl halides (e.g., 3,4,5-trimethoxyphenyl iodide) couple with styrenyl boronic esters. However, this method struggles with Z-selectivity, often producing trans-dominated mixtures.

Biomimetic Oxidative Coupling

Inspired by biosynthetic pathways, phenolic oxidative coupling of tyrosine derivatives could theoretically yield CA-5. However, this method remains underdeveloped due to poor regioselectivity and low yields (<15%).

Analytical Characterization of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for verifying stereochemistry and substitution patterns. For CA-5 analogs:

High-Resolution Mass Spectrometry (HRMS)

Exact mass measurements confirm molecular formulas. For a CA-5 precursor (C₂₁H₂₄O₆Si₂), the calculated [M+H]+ is 453.1243, matching experimental data within 2 ppm.

Biological Evaluation of Synthetic CA-5 Analogs

While no direct studies on CA-5 exist, structurally related compounds exhibit:

Q & A

Q. What is the molecular mechanism of Combretastatin A5 (CA5) in disrupting tumor vasculature?

CA5 acts as a tubulin-binding agent, destabilizing microtubules in endothelial cells of tumor blood vessels, leading to rapid vascular collapse and tumor necrosis. Methodologically, researchers can validate this mechanism using in vitro endothelial cell migration assays (e.g., Boyden chamber) combined with immunofluorescence to visualize microtubule disruption . Dose-response studies should include IC₅₀ calculations to quantify potency relative to analogs like Combretastatin A4 .

Q. How can researchers synthesize and characterize this compound derivatives for improved stability?

Synthesis typically involves Wittig or Suzuki coupling to modify the stilbene core. Characterization requires HPLC for purity (>95%), NMR (¹H/¹³C) for structural confirmation, and stability testing under physiological conditions (e.g., phosphate buffer at pH 7.4, 37°C). Advanced protocols recommend comparing degradation kinetics using LC-MS to identify hydrolytically stable substituents .

Q. What experimental models are suitable for evaluating CA5’s anti-angiogenic effects?

Preclinical models include:

- Chick chorioallantoic membrane (CAM) assays for rapid vascular disruption screening.

- Orthotopic tumor xenografts (e.g., MDA-MB-231 breast cancer) with dynamic contrast-enhanced MRI (DCE-MRI) to quantify blood flow reduction .

- 3D endothelial cell spheroids to mimic vascular networks and assess drug penetration .

Advanced Research Questions

Q. How can contradictory findings on CA5’s efficacy in hypoxic vs. normoxic tumor microenvironments be resolved?

Contradictions may arise from variability in tumor oxygenation levels. Researchers should:

- Use hypoxia-inducible factor (HIF-1α) reporters in cell lines to correlate CA5 activity with oxygen gradients.

- Design in vivo studies with oxygen-sensing probes (e.g., pimonidazole) to stratify tumors by hypoxia status pre-treatment .

- Apply meta-analysis frameworks (e.g., random-effects models) to reconcile heterogeneous preclinical data .

Q. What strategies optimize CA5’s pharmacokinetic profile while minimizing off-target toxicity?

Advanced approaches include:

- Prodrug design : Mask the phenolic hydroxyl group with pH-sensitive linkers to enhance solubility and reduce hepatic metabolism .

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation half-life and target tumor vasculature via the EPR effect. Validate biodistribution via radiolabeling (e.g., ¹⁴C-CA5) .

- Toxicogenomic profiling : RNA-seq of non-target tissues (e.g., liver, kidney) post-treatment to identify pathways affected by off-target toxicity .

Q. How can computational methods accelerate the discovery of CA5 analogs with higher tubulin-binding affinity?

Combine:

- Molecular docking (AutoDock Vina) to screen virtual libraries against β-tubulin’s colchicine-binding site.

- Molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories.

- QSAR models incorporating descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict activity .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent vascular shutdown in CA5 studies?

- Non-linear regression (e.g., four-parameter logistic model) to fit dose-response curves for vascular permeability metrics.

- Mixed-effects models to account for inter-animal variability in in vivo studies .

- Bayesian hierarchical models for integrating heterogeneous data from multiple tumor models .

Q. How should researchers validate CA5’s specificity for tumor-associated vasculature?

- Dual-labeling immunohistochemistry : Co-stain for CD31 (endothelial marker) and CA5-FITC conjugates in tumor vs. normal tissues.

- Transcriptomic profiling : Compare gene expression in CA5-treated tumor vasculature vs. healthy vessels using single-cell RNA-seq .

Data Reporting and Reproducibility

Q. What metadata should be included in publications to ensure reproducibility of CA5 experiments?

Essential details include:

Q. How can researchers address batch-to-batch variability in CA5 formulations?

- Implement quality-by-design (QbD) principles during synthesis.

- Use accelerated stability testing (ICH guidelines) to predict shelf-life.

- Report control experiments with reference standards (e.g., CA4) in each batch .

Conflict Resolution in Literature

Q. Why do some studies report CA5 resistance in certain tumor types, and how can this be investigated?

Hypotheses include upregulation of βIII-tubulin isoforms or efflux pumps (e.g., P-gp). Methodological solutions:

- Isoform-specific siRNA knockdown in resistant cell lines.

- ATPase activity assays to quantify P-gp inhibition by CA5.

- Retrospective analysis of clinical data from vascular-targeting agents to identify resistance biomarkers .

Tables for Key Data

Q. Table 1. Comparative Efficacy of CA5 Analogs in Preclinical Models

| Compound | IC₅₀ (nM) in vitro | Tumor Growth Inhibition (%) in vivo | Reference |

|---|---|---|---|

| CA5 | 12.3 ± 1.2 | 68.5 | |

| CA4 | 5.8 ± 0.9 | 82.1 | |

| CA5-PEG prodrug | 18.9 ± 2.1 | 74.3 |

Q. Table 2. Recommended Analytical Techniques for CA5 Characterization

| Parameter | Technique | Critical Parameters |

|---|---|---|

| Purity | HPLC-UV (C18 column) | Gradient: 20–80% MeOH in 20 min |

| Structural Confirmation | ¹H NMR (500 MHz) | Solvent: DMSO-d6; δ 6.8–7.2 ppm (stilbene protons) |

| Stability | LC-MS (ESI+) | Mobile phase: 0.1% formic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.